molecular formula C53H84NO14P B1265253 Deforolimus

Deforolimus

Cat. No. B1265253
M. Wt: 990.2 g/mol
InChI Key: BUROJSBIWGDYCN-QHPXJTPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ridaforolimus is a small molecule and non-prodrug analogue of the lipophilic macrolide antibiotic rapamycin with potential antitumor activity. Ridaforolimus binds to and inhibits the mammalian target of rapamycin (mTOR), which may result in cell cycle arrest and, consequently, the inhibition of tumor cell growth and proliferation. Upregulated in some tumors, mTOR is a serine/threonine kinase involved in regulating cellular proliferation, motility, and survival that is located downstream of the PI3K/Akt signaling pathway.

Scientific Research Applications

Hematologic Malignancies Research

Deforolimus has been studied for its efficacy and safety in patients with relapsed or refractory hematologic malignancies. A Phase 2 clinical trial demonstrated its tolerability and antitumor activity, particularly in mantle cell lymphoma and myeloid metaplasia, indicating its potential as a therapeutic agent in these and possibly other hematologic cancers (Rizzieri et al., 2008).

Solid Tumors and Advanced Malignancies

Deforolimus has also been evaluated in patients with advanced solid tumors, where it showed a favorable safety profile and antitumor activity across a broad spectrum of malignancies. Phase I trials have identified its maximum tolerated doses and have observed partial responses in various cancers, including non-small-cell lung cancer and sarcomas, highlighting its broad applicability in oncology (Mita et al., 2008).

Anti-Angiogenic Activity

Research on deforolimus's anti-angiogenic properties has been conducted, particularly in the context of endometriosis, where its ability to inhibit angiogenesis in three-dimensional cultures of human endometrial stromal cells has been demonstrated. This suggests a potential application in diseases where angiogenesis plays a crucial role in pathology (Ai et al., 2013).

Pharmacokinetic and Pharmacodynamic Properties

Studies have also focused on the pharmacokinetic and pharmacodynamic properties of deforolimus, both in its oral and intravenous forms, to better understand its behavior and optimize its use in clinical settings. These studies contribute to the foundational knowledge required for the effective clinical application of deforolimus (Fetterly et al., 2008).

properties

Product Name

Deforolimus

Molecular Formula

C53H84NO14P

Molecular Weight

990.2 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14-,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1

InChI Key

BUROJSBIWGDYCN-QHPXJTPRSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

Pictograms

Health Hazard; Environmental Hazard

synonyms

AP-23573
AP23573
deforolimus
MK 8669
MK-8669
MK8669
ridaforolimus

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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